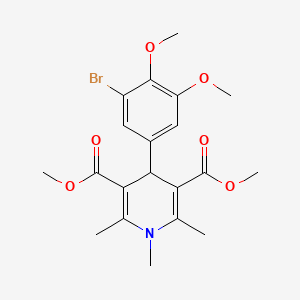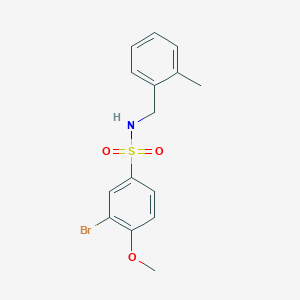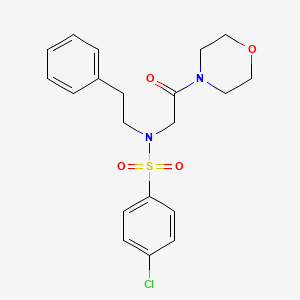![molecular formula C15H13BrN2O3S B3450537 3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3450537.png)
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
Overview
Description
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a cyanomethyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with sulfonyl chloride (SO₂Cl₂) in the presence of a base like pyridine.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH₃OH) and a strong base such as sodium hydride (NaH).
Cyanomethylation: The cyanomethyl group can be added through a reaction with cyanomethyl chloride (ClCH₂CN) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the cyanomethyl group, converting them to amines or aldehydes, respectively.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly significant, as it is a common motif in many drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The bromine and cyanomethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- 3-bromo-N-[4-(methyl)phenyl]-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, cyanomethyl group, and methoxy group in a single molecule allows for versatile applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-21-15-7-6-13(10-14(15)16)22(19,20)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVKQWSHKFJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B3450460.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B3450466.png)
![5-(3,4-dimethylphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3450470.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3450480.png)
![ethyl 4-(4-ethoxyphenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3450488.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3450491.png)

![Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate](/img/structure/B3450495.png)
![2-[[5-Benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B3450518.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3450520.png)
![10-[3-(4-morpholinyl)propyl]-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B3450524.png)

![3-bromo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3450533.png)

